molecular formula C15H13ClFNO4S B2534520 1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine CAS No. 1797343-85-1

1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine

Cat. No.: B2534520
CAS No.: 1797343-85-1
M. Wt: 357.78
InChI Key: GENCHVWVDVCSKM-UHFFFAOYSA-N
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Description

1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is a complex organic compound that features a unique combination of functional groups, including a benzoyl group, a furan ring, and an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the acylation of 2-chloro-6-fluorobenzoyl chloride with an appropriate nucleophile to form the benzoyl intermediate.

    Introduction of the Furan Ring: The benzoyl intermediate is then reacted with a furan derivative under suitable conditions to introduce the furan ring.

    Formation of the Azetidine Ring: The final step involves the cyclization of the intermediate to form the azetidine ring, typically using a base or a catalyst to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The benzoyl group can be reduced to form alcohols or other reduced products.

    Substitution: The chlorine and fluorine atoms on the benzoyl ring can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the benzoyl group can yield alcohols.

Scientific Research Applications

1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, enabling the exploration of new chemical reactions and pathways.

    Materials Science: The unique combination of functional groups makes this compound a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved can vary and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-6-fluorobenzamide: Shares the benzoyl group but lacks the furan and azetidine rings.

    Furan-2-ylmethanesulfonyl chloride: Contains the furan and sulfonyl groups but lacks the benzoyl and azetidine rings.

Uniqueness

1-(2-chloro-6-fluorobenzoyl)-3-[(furan-2-yl)methanesulfonyl]azetidine is unique due to the presence of all three functional groups (benzoyl, furan, and azetidine) in a single molecule. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

(2-chloro-6-fluorophenyl)-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClFNO4S/c16-12-4-1-5-13(17)14(12)15(19)18-7-11(8-18)23(20,21)9-10-3-2-6-22-10/h1-6,11H,7-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GENCHVWVDVCSKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=C(C=CC=C2Cl)F)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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